molecular formula C10H13NO3 B11818330 Methyl 2-cyclopentyloxazole-4-carboxylate CAS No. 1126634-44-3

Methyl 2-cyclopentyloxazole-4-carboxylate

Cat. No.: B11818330
CAS No.: 1126634-44-3
M. Wt: 195.21 g/mol
InChI Key: BNQZPVXCIUGUAV-UHFFFAOYSA-N
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Description

Methyl 2-cyclopentyloxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a cyclopentyl group at position 2 and a methyl ester moiety at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties.

Properties

CAS No.

1126634-44-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-cyclopentyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-6-14-9(11-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

BNQZPVXCIUGUAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=N1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclopentyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopentanone with ethyl oxalyl chloride in the presence of a base, followed by cyclization with hydroxylamine to form the oxazole ring. The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopentyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce oxazole-4-carboxylates with different substituents.

Scientific Research Applications

Methyl 2-cyclopentyloxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclopentyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Key Variations

Methyl 2-cyclopentyloxazole-4-carboxylate belongs to a broader class of oxazole-4-carboxylate esters. Structural analogs differ in substituents at positions 2 (cyclopentyl vs. other groups) and 4 (ester vs. carboxylic acid). Below is a comparative analysis of key analogs:

Table 1: Comparison of this compound with Structural Analogs
Compound Name Substituent at Position 2 Substituent at Position 4 CAS Number Similarity Score* Key Features
This compound Cyclopentyl Methyl ester 1344088-62-5 1.00 (Reference) High lipophilicity; balanced steric profile
Methyl 2-cyclopropyloxazole-4-carboxylate Cyclopropyl Methyl ester 1060816-03-6 0.96 Smaller ring size; increased ring strain
Ethyl 2-cyclopropyloxazole-4-carboxylate Cyclopropyl Ethyl ester 155884-24-5 0.93 Enhanced hydrophobicity due to ethyl ester; slower metabolic degradation
Methyl 2-isopropyloxazole-4-carboxylate Isopropyl Methyl ester - 0.92 Branched alkyl group; altered steric hindrance
Methyl 2-(4-chlorophenyl)oxazole-4-carboxylate 4-Chlorophenyl Methyl ester - - Aromatic substituent; potential π-π interactions with biological targets

*Similarity scores derived from structural alignment studies .

Cycloalkyl vs. Aromatic Substituents
  • Cyclopropyl (Analog) : Higher ring strain may reduce stability but enhance reactivity in synthetic pathways .
Ester Group Variations
  • Methyl Ester (Target Compound) : Offers moderate hydrophobicity and faster enzymatic hydrolysis compared to ethyl esters, influencing pharmacokinetics .
  • Ethyl Ester (Analog) : Increased hydrophobicity may prolong half-life but reduce solubility in aqueous systems .
Functional Group Replacements
  • Carboxylic Acid Derivatives : Replacing the methyl ester with a carboxylic acid (e.g., 2-cyclopentyloxazole-4-carboxylic acid) enhances polarity and hydrogen-bonding capacity, altering solubility and receptor interactions .

Biological Activity

Methyl 2-cyclopentyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H11_{11}N1_{1}O3_{3}
  • Molecular Weight : 195.20 g/mol
  • CAS Number : [insert CAS number if available]

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, potentially through inhibition of key enzymes or disruption of cellular processes.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/ml
Escherichia coli64 µg/ml

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The compound appears to induce cell cycle arrest and apoptosis.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
Cell LineIC50 (µM)
HeLa15
MCF-720

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated a promising antibacterial profile, especially against multidrug-resistant strains.
  • Cancer Cell Line Study :
    Research conducted at a leading university demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased levels of cleaved caspase-3.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclopentyl group and the oxazole ring can enhance potency and selectivity.

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